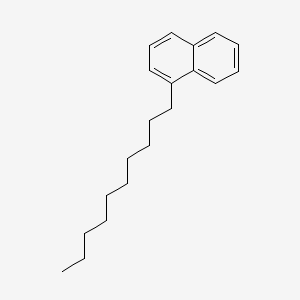

1-Decylnaphthalene

Description

Significance of Polycyclic Aromatic Hydrocarbons with Alkyl Substituents in Chemical Science

Alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs) hold considerable significance across various scientific disciplines due to their distinct chemical and physical characteristics. In environmental chemistry, alkyl-PAHs are notably more abundant and persistent in the environment compared to their unsubstituted parent PAH compounds. Current time information in Bangalore, IN.ontosight.ai This increased persistence and concentration make them valuable markers in forensic analyses, enabling the qualitative fingerprinting of petroleum samples and aiding in the identification of contamination sources. Current time information in Bangalore, IN.nih.gov

Beyond environmental considerations, alkylated naphthalenes are critical in the development of high-performance materials, particularly as synthetic lubricating fluids. Classified by the American Petroleum Institute as Group V base oils, these compounds exhibit exceptional thermal and oxidative stability, low vapor pressure, and superior solvency compared to conventional mineral oils and polyalphaolefins. guidechem.comlamar.educhemspider.comuark.educhemeo.comnih.govwikipedia.org Their inherent stability stems from the electron-rich naphthalene (B1677914) ring's capacity to absorb, resonate, and disperse energy, akin to antioxidants. guidechem.comuark.edu This makes them suitable for demanding applications in lubricants, detergents, coatings, and plasticizers. lamar.edumdpi.com Furthermore, alkylated naphthalenes find utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com Research also indicates that alkyl-PAHs can react significantly faster with atmospheric ozone than parent PAHs, leading to the formation of potentially more toxic oxygenated PAHs (OPAHs), with reaction rates increasing with higher alkyl group substitutions. cardiff.ac.uk

Academic Context and Research Trajectory of 1-Decylnaphthalene as a Model Compound

This compound (molecular formula C₂₀H₂₈, molecular weight 268.4 g/mol nih.gov), with its single long decyl chain attached to the naphthalene core, serves as a valuable model compound in academic research to elucidate fundamental chemical principles. Its well-defined structure allows for systematic investigations into the influence of long alkyl chains on the properties and reactivity of polycyclic aromatic systems.

In thermodynamic and transport studies, this compound has been employed as a representative hydrocarbon to model hydrocarbon droplet dissolution in near-critical or supercritical water. lamar.edu Such studies are crucial for understanding mass transfer processes in non-ideal systems, offering insights into complex fluid dynamics and phase behavior under extreme conditions. lamar.edu

Furthermore, this compound has been utilized in oxidation studies of alkylated aromatics to explore the selective oxidation of carbon types. For instance, comparative studies involving this compound and 2-nonylphenanthrene have aimed to investigate the influence of the aliphatic chain on reaction selectivity, particularly in the context of upgrading heavy oils. cardiff.ac.uk This research seeks to tailor reaction conditions to selectively oxidize aromatic carbon over aliphatic carbon, a critical aspect for converting heavy petroleum fractions into higher-value materials. cardiff.ac.uk The standard enthalpy of formation for this compound has also been predicted using quantitative structure-property relationship (QSPR) models, highlighting its inclusion in datasets for developing predictive chemical models. mdpi.com

The synthesis of this compound typically proceeds via Friedel-Crafts alkylation, a classic organic reaction where naphthalene is reacted with a decylating agent (such as 1-decene, decyl alcohol, or decyl halide) in the presence of an acid catalyst. guidechem.comchemeo.comnih.gov Controlling the type of alkylating agent and the degree of alkylation allows for the precise tuning of the resulting compound's chemical and physical properties. guidechem.com

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 268.4 | g/mol | PubChem nih.gov, ChemNet chemnet.com, Guidechem guidechem.com |

| Molecular Formula | C₂₀H₂₈ | - | PubChem nih.gov, ChemNet chemnet.com, Guidechem guidechem.com |

| PubChem CID | 4526742 | - | PubChem nih.gov |

| CAS Number | 26438-27-7 | - | PubChem nih.gov, ChemNet chemnet.com, Guidechem guidechem.com |

| Density (Computed) | 0.93 | g/cm³ | ChemNet chemnet.com |

| Boiling Point (Computed) | 386 | °C | ChemNet chemnet.com |

| Boiling Point (Normal, Computed) | 707.64 | K | Cheméo chemeo.com |

| Flash Point (Computed) | 204.7 | °C | ChemNet chemnet.com |

| Refractive Index (Computed) | 1.541 | - | ChemNet chemnet.com |

| Vapour Pressure (Computed) | 8.12E-06 | mmHg at 25°C | ChemNet chemnet.com |

| XLogP3 (Computed) | 8.7 | - | PubChem nih.gov |

| LogP(oct/wat) (Computed) | 6.523 | - | Cheméo chemeo.com |

| Log10 Water Solubility (Computed) | -7.43 | mol/L | Cheméo chemeo.com |

Fundamental Principles Governing Alkylated Naphthalene Reactivity and Molecular Structure

The molecular structure of alkylated naphthalenes, including this compound, is characterized by a planar arrangement of two fused six-membered rings. guidechem.comnih.gov Unlike benzene (B151609), the carbon-carbon bonds within the naphthalene core are not all of equal length, exhibiting variations (e.g., approximately 1.37 Å for C1-C2 bonds and 1.42 Å for others), which is consistent with its valence bond model. nih.gov

Electrophilic Aromatic Substitution: Naphthalene generally reacts more readily than benzene in electrophilic aromatic substitution reactions. The regioselectivity dictates that electrophiles preferentially attack the alpha (α) position of the naphthalene ring. nih.gov This preference is attributed to the greater stability of the intermediate resonance structures formed during alpha substitution, where more aromaticity is preserved. nih.gov

Thermal and Oxidative Stability: The inherent thermal and thermo-oxidative stability of alkylated naphthalenes is a direct consequence of the electron-rich, conjugated naphthalene ring. This aromatic core can effectively absorb and delocalize energy, contributing to their robustness under high-temperature and oxidative conditions. guidechem.comchemspider.comuark.educhemeo.comnih.govwikipedia.org

Physical Properties Modulation: The length and branching of the alkyl side chains allow for precise control over the physical properties of alkylated naphthalenes. For instance, an increase in the number of alkyl groups and chain branching generally leads to increased viscosity and a higher pour point. guidechem.com

Solvency Characteristics: The aromatic nature of the naphthalene core imparts superior solvency for polar compounds compared to non-aromatic hydrocarbons like alkanes. This characteristic is particularly beneficial in lubricant formulations, where good additive solubility is essential. chemeo.com

Atmospheric Reactivity: The alkyl groups also impact the environmental fate of these compounds. Alkylated PAHs, including those with longer chains, react faster with atmospheric oxidants like ozone than their non-alkylated counterparts. This enhanced reactivity can lead to the formation of oxygenated derivatives, which may exhibit different, and sometimes increased, toxicity. cardiff.ac.uk

Intramolecular Cyclization: Longer alkyl side chains (typically exceeding thirteen carbon atoms) in alkyl naphthalenes can exhibit a strong tendency toward intramolecular cyclization. This phenomenon involves an interaction between the terminal methyl group of the alkyl chain and the aromatic ring, leading to the formation of "quasi-alicyclic rings." This structural modification can significantly influence the physical properties of the molecules, such as their retention times in gas chromatography, by altering intermolecular and intramolecular van der Waals forces. beilstein-journals.org For this compound, with its ten-carbon chain, these principles of alkyl chain influence on molecular behavior remain relevant.

Oxidation Selectivity: In controlled oxidation processes, such as those catalyzed by ruthenium ions, there is a high affinity for the oxidation of the aromatic carbon atoms, with a low tendency to oxidize the aliphatic carbon atoms, even in compounds with long alkyl chains like the decyl group in this compound. cardiff.ac.uk This selectivity is crucial for targeted chemical transformations.

Structure

3D Structure

Properties

CAS No. |

26438-27-7 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-decylnaphthalene |

InChI |

InChI=1S/C20H28/c1-2-3-4-5-6-7-8-9-13-18-15-12-16-19-14-10-11-17-20(18)19/h10-12,14-17H,2-9,13H2,1H3 |

InChI Key |

GDBCGGFNFKMPAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Sophisticated Spectroscopic Characterization for Structural and Conformational Elucidation of 1 Decylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkylnaphthalene Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution alfa-chemistry.com. The rapid tumbling motion of molecules in solution averages out anisotropic interactions, resulting in sharp, well-defined spectral lines that provide detailed information about the chemical environment and molecular conformation alfa-chemistry.com. This makes solution-state NMR an ideal method for the comprehensive analysis of 1-decylnaphthalene.

Advanced 1D (1H, 13C) and 2D NMR Techniques for Decyl Chain and Naphthalene (B1677914) Core Assignment

The application of advanced 1D and 2D NMR techniques is crucial for the unambiguous assignment of proton (1H) and carbon (13C) resonances in this compound, differentiating between the signals originating from the naphthalene core and the attached decyl chain.

1D NMR (1H and 13C NMR):

1H NMR Spectroscopy: The 1H NMR spectrum of this compound would typically exhibit distinct regions for the aromatic protons of the naphthalene core and the aliphatic protons of the decyl chain. Aromatic protons are generally found in the downfield region (e.g., 7.0-8.3 ppm for substituted naphthalenes), while aliphatic protons of a long alkyl chain would appear further upfield, with characteristic signals for the terminal methyl group (around 0.8-0.9 ppm) and the methylene (B1212753) protons (around 1.2-1.4 ppm) researchgate.netcarlroth.com. Protons directly attached to the naphthalene ring (α-methylene to the ring) would be deshielded and appear at slightly lower fields compared to the bulk of the decyl chain methylene protons.

13C NMR Spectroscopy: 13C NMR provides information about the carbon skeleton. The naphthalene core carbons would resonate in the aromatic region (typically 105-140 ppm) researchgate.net, while the decyl chain carbons would show signals in the aliphatic region (typically 10-50 ppm). The carbon directly bonded to the naphthalene ring would exhibit a distinct chemical shift due to its proximity to the aromatic system. Complete 13C spectral assignments for alkylnaphthalenes have been made using 2D techniques, clarifying contradictory assignments and completing incomplete data in the literature capes.gov.br.

2D NMR Techniques: To achieve a comprehensive and unambiguous assignment, especially for the complex aliphatic region of the decyl chain and the intricately coupled aromatic system, advanced 2D NMR experiments are indispensable:

Correlation Spectroscopy (COSY): COSY experiments reveal scalar (through-bond) couplings between protons, allowing for the identification of directly coupled protons. This is vital for tracing connectivity within the decyl chain (e.g., -CH2-CH2-) and within the naphthalene ring system, confirming the positions of substituents capes.gov.br.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton and carbon signals that are directly bonded (1JCH coupling). This experiment is crucial for assigning specific proton signals to their directly attached carbons, effectively separating overlapping signals in both 1H and 13C spectra capes.gov.br.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (2-4 bond) proton-carbon correlations. This is particularly useful for assigning quaternary carbons in the naphthalene core and for establishing connectivity across the naphthalene-decyl chain junction, where direct bonds might not be present or easily discernible from 1D spectra capes.gov.br.

2D INADEQUATE: This technique, though less sensitive, directly reveals carbon-carbon connectivity, allowing for the complete tracing of the carbon skeleton of both the naphthalene core and the decyl chain capes.gov.br.

These techniques collectively enable a precise assignment of all proton and carbon resonances, providing robust confirmation of the this compound structure and the position of the decyl substituent on the naphthalene ring.

Table 1: Illustrative NMR Chemical Shift Ranges for this compound (Conceptual Data)

| Region | Type of Proton/Carbon | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |

| Naphthalene Core | Aromatic Protons | 7.0 - 8.3 researchgate.net | 105 - 140 (Aromatic Carbons) researchgate.net |

| Quaternary Carbons | - | 125 - 140 | |

| Decyl Chain | α-CH2 | 2.5 - 3.0 | 30 - 35 |

| Bulk CH2 | 1.2 - 1.4 | 20 - 30 | |

| Terminal CH3 | 0.8 - 0.9 | 10 - 15 |

Note: Specific chemical shifts would depend on solvent, concentration, and temperature.

Dynamic NMR Studies of Conformational Mobility and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful tool to study intramolecular motion and conformational changes in molecules researchgate.netmdpi.commonmouth.edu. For this compound, DNMR can be employed to investigate the conformational mobility of the long decyl chain and the rotational barrier around the bond connecting the decyl chain to the naphthalene core.

The long alkyl chain in this compound is expected to exhibit significant conformational flexibility due to rotations around its C-C single bonds. At lower temperatures, these rotations might become slow on the NMR timescale, leading to distinct signals for conformers or broadened signals due to exchange processes. As the temperature is increased, these motions accelerate, causing coalescence of signals in the NMR spectrum. By analyzing the temperature-dependent changes in NMR line shapes, it is possible to determine the rate constants for conformational interconversion and, subsequently, the activation parameters (e.g., free energy of activation, ΔG‡) for these processes mdpi.commonmouth.edu.

For instance, studies on similar long-chain alkylnaphthalene derivatives have used spin-lattice (T1) and spin-spin (T2) relaxation times, along with 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, to gain insights into the structure and dynamics of molecules, including the flexibility of alkyl chains researchgate.net. The NOESY experiment can reveal through-space correlations, which are sensitive to molecular proximity and dynamics, thus providing information about preferred conformations and the extent of chain mobility.

Elucidation of Intermolecular Interactions via Solution-State NMR

Solution-state NMR can also provide valuable insights into intermolecular interactions involving this compound. While this compound itself is a single compound, its behavior in solution, particularly at higher concentrations or in the presence of other molecules, can involve self-association or interactions with a solvent.

Changes in chemical shifts (chemical shift perturbations) and relaxation times (T1, T2) of specific nuclei in this compound can indicate the formation of aggregates or interactions with other species duke.edu. For example, if this compound forms micelles or other self-assembled structures in a particular solvent system, the chemical shifts of the decyl chain protons, especially those closer to the naphthalene core, might be affected by the altered local environment within the aggregate researchgate.net. Similarly, changes in relaxation times can reflect changes in molecular tumbling rates due to aggregation, as larger aggregates tumble more slowly.

2D NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can also be used to study intermolecular interactions by measuring the diffusion coefficients of different species in a mixture. If this compound molecules associate, their effective diffusion coefficient would decrease, providing evidence for self-assembly. Although primarily applied to biomolecules, the principles of using solution-state NMR to map intermolecular interfaces and study dynamics upon interaction are broadly applicable to understanding how small molecules like this compound behave in various solution environments duke.edunih.gov.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern chemguide.co.uk. For this compound, MS serves as a critical tool for molecular structure confirmation and detailed analysis of its fragmentation pathways.

High-Resolution Mass Spectrometry for Exact Mass and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular mass of this compound (CH) and for differentiating it from potential isomers or compounds with very similar nominal masses nih.govacs.org. HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) MS platforms, offer superior mass accuracy and resolving power compared to lower-resolution instruments nih.gov.

The precise measurement of the mass-to-charge ratio (m/z) of the molecular ion (M+• or [M+H]+) allows for the calculation of its exact elemental composition rsc.org. For this compound, with a molecular formula of CH, the theoretical exact mass can be calculated and then compared to the experimentally determined value from HRMS. A very low mass error (typically in parts per million, ppm) provides strong evidence for the proposed molecular formula acs.org.

HRMS, especially when coupled with chromatographic separations (e.g., GC-HRMS or LC-HRMS), can also aid in distinguishing this compound from its structural isomers (e.g., 2-decylnaphthalene or other decyl-substituted naphthalene isomers) nih.govacs.org. While isomers share the same molecular formula and thus the same exact mass, they often exhibit subtle differences in retention times during chromatography and, more importantly, distinct fragmentation patterns under various ionization conditions nih.govresearchgate.net.

Table 2: Molecular Formula and Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | CH | 268.21910 nih.gov |

Investigation of Electron Ionization and Soft Ionization Fragmentation Pathways

Mass spectrometry provides insights into how a molecule breaks apart upon ionization, yielding characteristic fragmentation patterns that are diagnostic of its structure chemguide.co.uk.

Electron Ionization (EI) Mass Spectrometry: In EI, the vaporized sample is bombarded with high-energy electrons, typically 70 eV, which ionize the molecule by knocking off an electron, forming a molecular ion (M+•) chemguide.co.ukmsu.edu. The molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable charged fragments and neutral radicals chemguide.co.ukmsu.edu.

For this compound, common fragmentation pathways observed under EI conditions would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the naphthalene ring, which is a common fragmentation in alkyl-substituted aromatics. This can lead to the loss of alkyl radicals from the decyl chain, producing stable carbocations libretexts.orglibretexts.org. The most preferred cleavage often occurs at the weakest bond or leads to the formation of the most stable carbocation chemguide.co.uk.

Loss of Alkyl Fragments: The decyl chain can undergo successive losses of methylene (CH2) units, resulting in a series of peaks separated by 14 mass units libretexts.org.

Rearrangements: McLafferty rearrangement, while more common in compounds with carbonyl groups, can occur in long-chain alkyl compounds if a suitable hydrogen atom can be transferred to a radical site, leading to the elimination of an alkene libretexts.org.

Naphthalene Core Fragments: Characteristic fragments related to the naphthalene core (m/z 128 for naphthalene itself) might also be observed, especially after the loss of the entire alkyl chain libretexts.org.

Studies on other alkylnaphthalenes, such as 1-butylnaphthalene, have shown that collision-induced dissociation (CID) analyses can reveal unique fragmentation patterns, including the production of specific deprotonated fragments, which are crucial for proposing chemical structures of catabolites and understanding biotransformation pathways nih.gov. Similar principles apply to the fragmentation of this compound.

Soft Ionization Techniques: Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), typically impart less energy to the molecule, resulting in less fragmentation and often producing a prominent protonated molecular ion ([M+H]+) or adduct ions ([M+Na]+, [M+K]+) researchgate.net. These techniques are particularly useful for confirming the molecular weight with minimal fragmentation, which can be advantageous when the molecular ion is weak or absent in EI spectra researchgate.netmiamioh.edu. While EI provides extensive structural information through fragmentation, soft ionization methods complement this by providing reliable molecular weight confirmation.

The investigation of these fragmentation pathways, combined with exact mass measurements from HRMS, provides a comprehensive understanding of the molecular structure and stability of this compound under various ionization conditions.

Computational Chemistry and Molecular Modeling of 1 Decylnaphthalene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the reactivity and spectroscopic behavior of 1-decylnaphthalene.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. hust.edu.vnmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, provide detailed information on its molecular orbitals, energetics, and spectroscopic characteristics. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. samipubco.com For aromatic systems like naphthalene (B1677914), the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The addition of the electron-donating decyl group is expected to raise the energy of the HOMO and slightly alter the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted naphthalene. masterorganicchemistry.com

DFT calculations can also predict various energetic properties, such as ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. nih.gov Furthermore, theoretical vibrational spectra (IR and Raman) and electronic spectra (UV-Vis) can be simulated. researchgate.net The calculated vibrational frequencies can be assigned to specific normal modes of the molecule, aiding in the interpretation of experimental spectra. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. samipubco.com

Table 1: Representative Frontier Orbital Energies for Naphthalene Derivatives Calculated by DFT

| Compound | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Naphthalene | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Naphthalene | 6-31G | -5.82 | -1.11 | 4.71 |

| 1-Methylnaphthalene | B3LYP/6-31G(d,p) | -7.25 | -2.15 | 5.10 |

| 2-Methylnaphthalene | B3LYP/6-31G(d,p) | -7.30 | -2.18 | 5.12 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, can provide highly accurate predictions of the electronic structure of molecules. nih.gov For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, ab initio calculations are employed to obtain precise ground-state and excited-state geometries, as well as energetic properties. acs.org

While computationally more demanding than DFT, methods like MP2 and CC can offer a more accurate description of electron correlation and non-covalent interactions, such as the van der Waals forces that are important for the conformational preferences of the decyl chain in this compound. nih.govresearchgate.net These high-accuracy calculations are crucial for benchmarking the results from more computationally efficient methods like DFT and for providing reliable data where experimental measurements are unavailable. nih.gov They can be used to predict reaction pathways and transition states with high confidence, offering a detailed understanding of the molecule's reactivity. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a "virtual microscope" to observe the conformational dynamics, solvent effects, and intermolecular interactions of this compound. researchgate.netmatlantis.com

The this compound molecule consists of a rigid aromatic naphthalene ring and a flexible aliphatic decyl chain. This combination leads to complex conformational dynamics. MD simulations can track the torsional angles of the decyl chain, revealing its preferred conformations and the flexibility of different segments. nih.gov The chain can adopt various folded and extended structures, and its motion is influenced by intramolecular interactions with the naphthalene ring, such as weak CH-π interactions. researchgate.net

The surrounding medium significantly impacts these dynamics. In a vacuum, the chain's movement is unrestricted, while in a solvent, the interactions with solvent molecules will favor certain conformations over others. nih.govnih.gov For instance, in a non-polar solvent, the decyl chain will have more freedom, whereas in a polar solvent, hydrophobic effects might drive the chain to adopt more compact, folded conformations to minimize its contact with the solvent. rsc.org

MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation and its effects on the properties of this compound. nih.govaps.org The simulations can reveal the structure of the solvent shell around the molecule, showing how solvent molecules arrange themselves around the hydrophobic naphthalene and decyl parts.

By analyzing the simulation trajectories, it is possible to quantify various intermolecular interactions, including:

Van der Waals forces: These are the dominant interactions for a non-polar molecule like this compound and are crucial for understanding its liquid-phase properties and interactions with other non-polar molecules. rsc.orgdtu.dk

Hydrophobic interactions: In aqueous environments, the tendency of the non-polar this compound to avoid contact with water molecules leads to aggregation and influences its conformational behavior. nih.gov

π-π stacking: The interactions between the aromatic naphthalene rings of adjacent molecules can lead to the formation of ordered structures in the liquid or solid state. rsc.org

The choice of solvent in the simulation (e.g., water, methanol (B129727), chloroform) can dramatically alter the observed behavior, providing insights into how this compound would behave in different chemical environments. rsc.orgscispace.com

A significant challenge in MD simulations is the vastness of the conformational landscape, especially for molecules with flexible chains like this compound. nih.gov Standard MD simulations might get trapped in local energy minima and fail to explore all relevant conformations within a reasonable simulation time. sciopen.com Enhanced sampling techniques are employed to overcome these limitations and accelerate the exploration of the conformational space. arxiv.orgencyclopedia.pub

Commonly used methods include:

Metadynamics: This technique discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential, effectively "filling up" the energy wells and allowing the system to cross high energy barriers. wikipedia.orgmdpi.com

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.gov Periodically, the coordinates of the replicas are exchanged, allowing the high-temperature replicas to overcome energy barriers easily and the low-temperature replicas to explore the local energy minima in detail. nih.gov

Bias-Exchange Metadynamics (BEMD): This is a hybrid approach that combines the advantages of both metadynamics and replica exchange, where each replica is biased along a different collective variable, allowing for efficient exploration of a complex, multi-dimensional free energy landscape. h-its.org

These advanced techniques are crucial for obtaining a comprehensive understanding of the conformational preferences and the thermodynamics of processes like folding of the alkyl chain in complex systems. arxiv.orgdrexel.edu

Chem- and Materials Informatics for this compound Research

Chem- and materials informatics are pivotal in accelerating the discovery and design of materials based on 1-decylnaphthalene. By leveraging computational tools, researchers can predict properties, screen vast chemical spaces, and intelligently guide experimental efforts, thereby saving time and resources.

Machine Learning Approaches for Property Prediction and Materials Design

Machine learning (ML) is transforming materials science by enabling the prediction of molecular properties from their structure. ML models, particularly those for quantitative structure-property relationships (QSPR), are trained on existing experimental data to forecast the properties of new molecules. For 1-decylnaphthalene and its derivatives, ML can predict a range of critical physicochemical and performance-related properties.

Different ML models, such as Decision Tree Regressor, Ridge CV, and XGBoost Regressor, can be established using molecular structures as input to predict properties like melting point, boiling point, and density. For instance, an XGBoost Regressor model might be suitable for predicting physical properties, while a Ridge CV model could be better for thermodynamic energy properties. These models can accurately predict properties for a series of hydrocarbons with varying carbon numbers and structures.

The performance of an ML model is highly dependent on the similarity between the molecules it was trained on and the molecules it is predicting. Therefore, for accurate predictions for 1-decylnaphthalene systems, the training dataset should ideally include a diverse set of alkylnaphthalenes and similar aromatic hydrocarbons.

Detailed Research Findings:

Property Prediction: ML models can be trained to predict properties such as viscosity, thermal conductivity, and oxidative stability, which are crucial for lubricant applications of 1-decylnaphthalene. By analyzing the molecular descriptors of 1-decylnaphthalene, such as its size, shape, and electronic properties, these models can establish correlations with macroscopic behavior.

Materials Design: Beyond prediction, ML can be used for inverse design. A researcher could define a set of desired properties for a novel lubricant or heat transfer fluid, and an ML model could then suggest modifications to the 1-decylnaphthalene structure (e.g., adding functional groups, altering the alkyl chain length) to achieve those properties.

Table 1: Example of a Machine Learning Model for Predicting Kinematic Viscosity of Alkylnaphthalenes

| Feature | Description | Example Value (for this compound) |

| Molecular Weight | Total mass of the molecule | 282.48 g/mol |

| Number of Aromatic Rings | Count of aromatic rings | 2 |

| Alkyl Chain Length | Number of carbons in the longest alkyl chain | 10 |

| Branching Index | A topological index describing the degree of branching | Varies |

| Predicted Viscosity @ 40°C (cSt) | Model Output | 25.5 |

| Experimental Viscosity @ 40°C (cSt) | Ground Truth | 26.1 |

Artificial Intelligence-Driven Discovery of Novel Naphthalene-Based Materials

Artificial intelligence (AI) is accelerating the discovery of new materials by automating the entire research and development cycle. AI systems can combine machine learning models with robotic synthesis and real-time testing to autonomously discover novel materials with desired functionalities. This approach has been successfully used to discover new materials for applications in clean energy and semiconductors.

For naphthalene-based materials, AI can be employed to explore the vast chemical space around the naphthalene scaffold to identify candidates for specific applications. For example, in drug discovery, AI can design novel inhibitors by linking the naphthalene scaffold to other chemical moieties. This principle can be extended to materials science, where an AI system could design new naphthalene-based compounds with optimized properties for use as organic semiconductors, liquid crystals, or high-performance fluids.

Detailed Research Findings:

Autonomous Discovery Platforms: Researchers are developing closed-loop systems where an AI algorithm proposes new candidate molecules based on the 1-decylnaphthalene structure. A robotic system then synthesizes and tests these candidates, and the results are fed back to the AI to refine its next set of predictions. This iterative process can dramatically reduce the time required to discover a new material from years to a matter of weeks.

Generative Models: AI techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can be trained on databases of known naphthalene derivatives. These models can then generate entirely new molecular structures that are predicted to have superior properties, moving beyond simple modifications of existing compounds.

High-Throughput Computational Screening of Alkylnaphthalene Derivatives

High-throughput computational screening (HTCS) allows for the rapid evaluation of large virtual libraries of molecules to identify candidates with promising properties. This technique uses computational models to predict the properties of thousands or even millions of compounds, filtering them down to a manageable number for experimental validation.

For alkylnaphthalenes, an HTCS workflow could be established to screen for derivatives of 1-decylnaphthalene with enhanced performance characteristics. A virtual library could be created by systematically varying the length, branching, and position of the alkyl chains on the naphthalene core. Each derivative would then be evaluated using computational methods.

Detailed Research Findings:

Screening for Lubricant Properties: An HTCS study could screen a library of alkylnaphthalene derivatives for properties like high viscosity index, low pour point, and good thermal stability. The screening could employ a multi-level approach, starting with fast, less accurate methods (like semi-empirical calculations) to filter the initial library, followed by more accurate but computationally expensive methods (like Density Functional Theory) on the most promising candidates.

Identifying Structure-Property Relationships: By analyzing the results of an HTCS, researchers can uncover valuable structure-property relationships. For example, it might be found that specific branching patterns in the alkyl chain consistently lead to a lower pour point. This knowledge can then be used to guide the rational design of future alkylnaphthalene-based materials.

Table 2: Example High-Throughput Screening Workflow for Alkylnaphthalene Lubricants

| Step | Method | Purpose | Number of Candidates |

| 1. Library Generation | Combinatorial enumeration | Create a virtual library of alkylnaphthalene isomers and derivatives. | ~1,000,000 |

| 2. Initial Filtering | QSPR / Machine Learning | Rapidly predict basic physical properties (e.g., boiling point, viscosity). | ~10,000 |

| 3. Intermediate Screening | Semi-empirical methods (xTB) | Calculate geometric and electronic properties, estimate stability. | ~500 |

| 4. Final Evaluation | Density Functional Theory (DFT) | Accurately calculate key performance metrics (e.g., oxidation barriers). | ~50 |

| 5. Experimental Validation | Synthesis and testing | Confirm the properties of the top-predicted candidates. | ~5-10 |

Thermodynamic and Transport Properties Modeling in Complex Mixtures Containing this compound

Understanding the behavior of 1-decylnaphthalene in complex mixtures is essential for its application as a solvent, lubricant base stock, or heat transfer fluid. Computational modeling provides a powerful tool for predicting thermodynamic and transport properties, which are critical for process design and optimization.

Equation of State (EOS) Modeling for Phase Equilibrium Prediction

Equations of State (EOS) are mathematical models that describe the relationship between temperature, pressure, and volume of a substance. They are fundamental for predicting the phase behavior of pure components and mixtures. For mixtures containing 1-decylnaphthalene, advanced EOS models like the Statistical Associating Fluid Theory (SAFT) are particularly useful.

The SAFT approach models molecules as chains of spherical segments, accounting for molecular size, shape, and intermolecular forces. The PC-SAFT equation of state, for example, requires specific pure-component parameters that can be determined by fitting to experimental vapor pressure and liquid density data. Once parameterized, these models can accurately predict vapor-liquid and liquid-liquid equilibria for complex mixtures over a wide range of conditions.

Detailed Research Findings:

Solubility Prediction: EOS models can be used to calculate the solubility of solids, such as naphthalene, in various solvents. This is extendable to predict the solubility of other components in 1-decylnaphthalene, which is crucial for applications where it is used as a solvent or as part of a formulated product.

Phase Diagrams: By applying an EOS like SAFT-VR, researchers can compute complete phase diagrams for binary or multi-component mixtures containing 1-decylnaphthalene. This information is vital for

Advanced Material Science Applications and Functionalization Strategies of 1 Decylnaphthalene

Performance Enhancement in Lubricant Base Stocks and Formulations

Alkylated naphthalenes, including 1-decylnaphthalene, are recognized as high-performance synthetic fluids, often classified as Group V base oils by the API. They are valued for their ability to enhance the durability and performance of lubricants, especially in demanding operational environments kingindustries.comnlgi.orgadhtchem.com.

Structure-Performance Relationships in Aromatic Lubricant Components

The excellent performance characteristics of alkylated naphthalenes in lubricants stem primarily from their unique molecular structure. The core naphthalene (B1677914) system consists of two fused six-membered rings with a highly stable, electron-rich conjugated π system kingindustries.comissuu.com. This electron-rich nature allows the naphthalene ring to absorb, resonate, and disperse energy, contributing to their inherent thermal and thermo-oxidative stability, akin to antioxidants issuu.com. The presence of alkyl chains, such as the decyl group in this compound, influences key physical properties like viscosity, volatility, and pour point, providing flexibility in formulating lubricants for various applications issuu.com.

Furthermore, the naphthalene ring provides polarity that aids in additive solubility, seal swell, and the retardation of varnish formation issuu.comhhpetrochem.com. This balanced composition imparts desirable high-performance properties to lubricant formulations, enabling systems to endure under high temperatures kingindustries.com.

Role of this compound in Modulating Tribological Properties and Film Formation

Alkylated naphthalenes significantly enhance the thermo-oxidative stability of lubricants, which is crucial for extended fluid operating life, particularly in dynamic fluid systems kingindustries.com. Research findings demonstrate that the incorporation of alkylated naphthalenes can effectively reduce varnish formation and limit system deposits kingindustries.comissuu.com. For instance, in high-temperature chain applications, the addition of alkylated naphthalene resulted in reduced evaporation loss, improved fluid clarity, and superior varnish control, allowing the fluids to remain liquid and continue lubricating issuu.com.

Alkylated naphthalenes can also improve the effectiveness of lubricant additives by reducing surface competition, thereby facilitating the formation of a more complete additive film exxonmobilchemical.com. This contributes to improved lubricant durability and efficiency, including reduced friction exxonmobilchemical.com. The ability to form a stable film is a critical aspect of tribological performance, protecting surfaces from wear and reducing friction csic.esfrontiersin.orgmdpi.com.

Design of Advanced Lubricant Additives and Base Oil Blends Incorporating Alkylated Naphthalenes

Alkylated naphthalenes are frequently incorporated into lubricant formulations as co-base stocks, replacing a portion of Group II, Group III, and/or Group IV (PAO) oils kingindustries.comnlgi.orgissuu.com. They are particularly useful in formulations where high-end base oils exhibit low polarity and reduced solubility with additives hhpetrochem.com. Their diverse viscosity range, from approximately 22 to 193 cSt at 40°C and 4 to 20 cSt at 100°C, offers excellent flexibility for designing lubricants across a broad spectrum of applications issuu.com.

The following table illustrates typical properties of various alkylated naphthalene grades, highlighting how their characteristics can be tailored for specific lubricant requirements:

| Property | SYN-AN5HT adhtchem.com | SYN-AN15HT adhtchem.com | SYN-AN23HT adhtchem.com | SYN-AN30HT adhtchem.com |

| Kinematic Viscosity @ 40°C (cSt) | 5 | 15 | 23 | 30 |

| Kinematic Viscosity @ 100°C (cSt) | 1.5 | 3.2 | 4.4 | 5.4 |

| Viscosity Index | 100 | 105 | 110 | 115 |

| Pour Point (°C) | -54 | -45 | -42 | -39 |

| Flash Point (°C) | 170 | 205 | 220 | 235 |

| Aniline Point (°C) | 30-32 | 40-42 | 45-47 | 48-50 |

Note: Data are typical properties and may vary by specific product batches and manufacturers.

These properties make alkylated naphthalenes suitable for a wide range of applications, including engine oils with long service periods, low-temperature greases, hydraulic fluids, gear oils (automotive and industrial), and compressor oils adhtchem.comhhpetrochem.com.

Integration in Organic Electronic and Optoelectronic Devices

Naphthalene derivatives are extensively studied for their potential in organic electronic and optoelectronic devices due to their semiconducting properties, which arise from their π-electron conjugated bonding systems tandfonline.commdpi.com.

Self-Assembly and Film Morphology of Alkylated Naphthalene Systems

The length of the alkyl chains attached to the naphthalene core significantly influences the solubility and crystal morphology of these systems mdpi.comresearchgate.net. Systematic studies on N,N'-dialkylated naphthalene diimides (NDIs) have revealed a distinct "parity effect," where the packing of NDI molecules varies depending on whether the alkyl substituents have an odd or even number of methylene (B1212753) groups mdpi.comresearchgate.net. For instance, NDIs with an even number of methylene groups tend to exhibit low-symmetry triclinic packing, while those with an odd number are generally monoclinic mdpi.comresearchgate.net. This parity effect also manifests in the π-π stacking distance, with odd-numbered NDIs generally showing slightly smaller distances mdpi.comresearchgate.net.

Advanced deposition techniques, such as non-contact vapor-guided deposition, are being developed to manipulate the self-assembly processes of these compounds, leading to the formation of highly ordered single crystals and enhanced film morphology. This control over crystallization is critical for maximizing charge carrier mobility and improving device performance ucl.ac.uk.

Charge Transport Mechanisms in Naphthalene-Derived Semiconductors

Charge transport in organic molecular semiconductors, including naphthalene derivatives, is typically described by a hopping mechanism, where charge carriers move between localized states tandfonline.commdpi.com. This mechanism is particularly relevant when drift mobility values are low (e.g., less than 10⁻² cm²/Vs) tandfonline.com. The mobility of charge carriers in such systems is dependent on factors such as reorganization energy (E_r), the transfer integral (J_ij), and the hopping rate (K_e) tandfonline.com.

Naphthalene diimides (NDIs) are known for their n-type (electron) carrier mobility mdpi.comresearchgate.net. Electron transport in NDI-based systems can be explained within the framework of a small-polaron hopping mechanism osti.gov. Even over distances greater than 1 nm, electronic coupling between NDI units can occur via a super-exchange mechanism, facilitating electron transfers osti.gov. Molecular crystals of naphthalene and its derivatives generally allow for greater charge mobilities compared to non-crystalline organic materials, making them attractive for transistor applications mdpi.com. For example, drift mobility values for holes in monocrystalline naphthalene have been reported in the order of 10⁻¹ cm²/Vs at room temperature tandfonline.com.

Design of Naphthalene-Based Donor-Acceptor Architectures for Organic Photovoltaics and Transistors

Naphthalene diimides (NDIs), a prominent class of naphthalene derivatives, are extensively utilized as n-type organic semiconductors in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.com Their appeal stems from excellent electron mobility, coupled with high chemical, thermal, and oxidative stability. mdpi.com The strategic incorporation of alkyl chains onto the NDI core significantly influences their solubility, self-assembly, and charge transport properties, which are critical for device performance. mdpi.comresearchgate.net

Research indicates an optimal range for the alkyl chain length (typically C6-C8) in N,N′-dialkylated NDIs to achieve superior solution processability and charge transport characteristics. For instance, N,N′-dialkylated NDIs within this range have demonstrated electron mobilities 10 to 30 times higher compared to those with shorter or longer alkyl chains. mdpi.comresearchgate.netresearchgate.net Specific examples include N,N′-dioctyl naphthalene diimide (NDIC8), which has been successfully employed in OFETs, exhibiting good electron mobility. researchgate.net Another notable example, N,N′-dicyclohexyl-2,6-naphthalene NDI, has shown remarkable electron mobility, reaching up to 6 cm² V⁻¹ s⁻¹. mdpi.comresearchgate.net

Table 1: Performance Metrics of Selected Naphthalene-Based Organic Semiconductors in OFETs

| Compound Name | Alkyl Chain Length | Electron Mobility (cm² V⁻¹ s⁻¹) | Application | Reference |

| N,N′-dioctyl naphthalene diimide (NDIC8) | C8 | ~0.16 (solution-processed) | OFET | mdpi.comresearchgate.net |

| N,N′-dicyclohexyl-2,6-naphthalene NDI | Cyclohexyl | Up to 6 | OFET | mdpi.comresearchgate.net |

| NDI-alt-OPV polymer | Not specified | 3.09 × 10⁻³ (electron), 2.1 × 10⁻³ (hole) | OFET | acs.org |

Development of Specialty Solvents and Process Fluids Containing this compound

This compound, as a diaromatic hydrocarbon, possesses distinct physical properties that make it suitable for various industrial applications, particularly as a component in specialty solvents and process fluids. alfa-chemistry.comchemeo.com Its molecular structure, featuring a decyl chain attached to a naphthalene ring, contributes to specific boiling and melting points, density, and other characteristics that define its utility. alfa-chemistry.comchemeo.comnih.gov

Alkylated naphthalenes, including this compound, are recognized as high-performance Group V base oils. They are employed independently or as modifiers for other base oils (e.g., Group II, Group III, or PAOs) in the formulation of advanced lubricants. kingindustries.comrsc.orgmdpi.com Their advantages in this context include superior thermal and thermo-oxidative stability, excellent hydrolytic stability, and effective varnish control, which collectively extend the operational lifetime of high-performance lubricants. kingindustries.com The parent compound, naphthalene, is known for its solvent capabilities in industries producing resins, paints, and varnishes, and for dissolving various organic compounds. alfa-chemistry.com This suggests that alkylated variants like this compound could offer enhanced or tailored solvent properties due to the modifying alkyl chain.

Furthermore, this compound has been investigated for its behavior in supercritical fluid (SCF) processes, specifically concerning its mixing characteristics with water under supercritical or near-critical conditions. core.ac.uk This research highlights its potential role in advanced fluid systems, such as those used in upgrading heavy crude oils. core.ac.uk

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 268.44 | g/mol | nih.gov |

| Normal Boiling Point Temperature | 707.64 | K | chemeo.com |

| Normal Melting Point Temperature | 386.80 | K | chemeo.com |

| Density | 0.932 | g/cm³ | alfa-chemistry.com |

| logP (Octanol/Water Partition Coefficient) | 6.523 | - | chemeo.com |

| log₁₀WS (Log₁₀ of Water Solubility) | -7.43 | mol/L | chemeo.com |

Solvation Behavior in Advanced Separation and Extraction Processes

The solvation behavior of alkylated naphthalenes is crucial for their application in advanced separation and extraction processes. Studies on N,N′-dialkylated naphthalene diimides (NDIs), which share structural similarities with this compound, reveal that the length of the alkyl chain significantly impacts their solubility in various organic solvents. For instance, NDIs with medium-length alkyl chains (C5-C8) exhibit the highest solubility in common solvents like chloroform, toluene (B28343), and dichlorobenzene, while showing lower solubility in non-polar solvents such as n-heptane. mdpi.com This indicates that the decyl chain in this compound likely imparts specific solubility characteristics that can be leveraged for selective solvation.

In practical separation applications, derivatives of alkylated naphthalenes, such as dido-decylnaphthalene- or dinonylnaphthalenesulfonic acid, have been successfully employed in solvent extraction. These compounds, often combined with crown ethers in organic matrices like kerosene, facilitate the separation of specific ions, such as strontium (Sr²⁺), from complex aqueous solutions like nitric acid. akjournals.com This demonstrates the direct utility of alkylated naphthalene derivatives in tailoring solvent systems for targeted extraction processes.

Use in Non-Aqueous Media for Specific Chemical Reactions

This compound and other alkylated naphthalenes play a role in chemical reactions conducted in non-aqueous or biphasic media. Naphthalene itself is a versatile reagent and solvent in organic chemistry laboratories. alfa-chemistry.com The alkyl chain of this compound enhances its solubility in organic solvents, making it a suitable substrate or co-solvent in reactions where water is undesirable or where a biphasic system is required.

A notable application is in the selective oxidation of polynuclear aromatic hydrocarbons (PAHs), including this compound. These reactions often operate in biphasic systems where the PAH substrate, being hydrophobic, is dissolved in an organic solvent (e.g., chlorobenzene), while the oxidant (e.g., hydrogen peroxide) is in an aqueous phase. cardiff.ac.ukrsc.org The presence of this compound in the organic phase facilitates the reaction, sometimes necessitating phase transfer catalysts to bridge the two immiscible phases. cardiff.ac.uk Furthermore, the synthesis of alkylated naphthalenes, such as this compound, itself typically occurs in non-aqueous environments. For example, Friedel-Crafts alkylation reactions of naphthalene with olefins are catalyzed by acidic catalysts like ionic liquids or trifluoromethanesulfonic acid, often in organic solvents like toluene. rsc.orgmdpi.com

Chemical Modification and Derivatization for Novel Materials

The chemical modification and derivatization of this compound and related alkylated naphthalenes are crucial for expanding their utility in novel materials, particularly through selective oxidation and polymerization strategies.

Selective Oxidation Reactions for Functionalized Naphthalenes

Selective oxidation of alkylated polynuclear aromatic hydrocarbons (PAHs), including this compound, is a significant area of research, particularly in the context of upgrading heavy crude oils and producing higher-value chemicals. cardiff.ac.ukrsc.orgrsc.org Various catalytic systems have been investigated to achieve regioselective oxidation.

Ruthenium ion-catalyzed oxidation systems have demonstrated a high affinity for oxidizing aromatic carbons with a low tendency to affect aliphatic carbons. cardiff.ac.uk Another effective system involves a homogeneous tungsten catalyst (H₂WO₄) combined with hydrogen peroxide (H₂O₂), which exhibits solvent-dependent selectivity, preferentially oxidizing the aromatic core. cardiff.ac.ukrsc.orgrsc.org

Studies involving this compound and 1-octadecylnaphthalene have revealed that the length of the alkyl chain can influence the outcome of oxidation, with longer alkyl chains tending to be more preserved after the reaction. cardiff.ac.uk The rate of oxidation is generally observed to increase with the number of fused aromatic rings. In competitive oxidation reactions, this compound reacts slower than multi-ring systems like 2-nonylphenanthrene and 1-octadecylpyrene, confirming that the number of aromatic rings is a key factor determining the reaction rate. cardiff.ac.ukrsc.orgsci-hub.ru Depending on the specific conditions and catalysts, oxidation can lead to various functionalized naphthalenes, including ring-opened dialdehyde (B1249045) derivatives or ketones formed on the alpha-carbon of the alkyl chain. cardiff.ac.ukrsc.orgrsc.org

Table 3: Competitive Oxidation Rates of Alkylated PAHs with H₂WO₄/H₂O₂ System

| Substrate | Number of Fused Rings | Relative Oxidation Rate | Alkyl Chain Length | Reference |

| This compound | 2 | Slower | C10 | cardiff.ac.ukrsc.org |

| 2-Nonylphenanthrene | 3 | Faster than this compound | C9 | cardiff.ac.ukrsc.org |

| 1-Octadecylpyrene | 4 | Fastest | C18 | cardiff.ac.ukrsc.org |

Polymerization and Copolymerization of Alkylated Naphthalene Monomers for Advanced Polymers

Alkylated naphthalene monomers serve as crucial building blocks in the synthesis of advanced polymers through various polymerization and copolymerization techniques. These polymers find applications in organic electronics and other high-performance materials. mdpi.comrsc.orgmdpi.comacs.orgacs.orgnih.gov

Naphthalene diimides (NDIs), often functionalized with alkyl chains, are fundamental components for developing n-type organic semiconductors. They are utilized to synthesize n-type ladder-based polymers, which are desirable for their strong π–π interactions and improved charge transport. mdpi.comacs.org A common strategy involves the creation of donor-acceptor (D-A) copolymers, where NDI acts as the electron-deficient acceptor unit, copolymerized with various electron-donating monomers such as oligothiophene, oligo(p-phenylenevinylene) (OPV), benzobisoxazole (BBO), or thiophene (B33073) units. acs.orgacs.orgresearchgate.netmdpi.com

Techniques like direct arylation polymerization (DAP) are employed for the synthesis of dialkoxynaphthalene-based conjugated copolymers, which are specifically designed for organic solar cells. This method can yield polymers with high molecular weights, fewer structural defects, good solubility in common organic solvents, and excellent film-forming abilities. mdpi.com The nature and length of the alkyl side chains directly influence the thin film microstructure and, consequently, the performance of OFETs fabricated from these naphthalene diimide-based organic semiconductors. researchgate.net

Table 4: Examples of Naphthalene-Based Polymerization for Advanced Materials

| Monomer Type | Co-monomer (Donor/Acceptor) | Polymerization Method | Application | Key Outcome/Property | Reference |

| NDI (alkylated) | Oligothiophene | (Not specified) | OPV | Non-fullerene electron acceptor | acs.org |

| NDI (alkylated) | Oligo(p-phenylenevinylene) (OPV) or Benzobisoxazole (BBO) | Suzuki coupling, Horner–Wadsworth–Emmons polymerization | OFET | Balanced ambipolar charge transport | acs.org |

| Dialkoxynaphthalene | Benzothiadiazole (BTD) | Direct Arylation Polymerization (DAP) | Organic Solar Cells | Good solubility, film-forming ability, p-donor material | mdpi.com |

| 1,4-Naphthalene | N-alkylated phenothiazine (B1677639) (PT), Triphenylamine substituted fluorene (B118485) (TF), Alkoxy anthanthrene (B94379) (ANT) | Suzuki coupling polymerization | OLEDs | Tunable device performance, blue-color emission | mdpi.com |

Environmental Dynamics and Biogeochemical Transformations of 1 Decylnaphthalene

Photodegradation Pathways and Mechanisms

Photodegradation is a significant abiotic process that contributes to the transformation of 1-decylnaphthalene in sunlit aquatic environments. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitized reactions.

Direct Photolysis and Reactive Oxygen Species-Mediated Processes

In addition to direct photolysis, indirect photodegradation mediated by reactive oxygen species (ROS) plays a crucial role. ROS, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are generated in natural waters through the photo-excitation of dissolved organic matter. These highly reactive species can then attack the this compound molecule, initiating a cascade of oxidative reactions. The reaction with hydroxyl radicals is often a significant pathway for the atmospheric degradation of gaseous alkylnaphthalenes and serves as a proxy for understanding their reactivity in the aqueous phase. nih.gov The transformation products of these photodegradation processes are typically oxygenated compounds, including alcohols, aldehydes, ketones, and quinones. nih.gov

Table 1: Gas-Phase Reaction Rate Constants of Selected Alkylnaphthalenes with OH Radicals at 298 ± 2 K (Note: Data for aqueous phase reactions of this compound are limited; these gas-phase data for related compounds provide an indication of reactivity with a key ROS.)

Influence of Environmental Factors (e.g., pH, Humic Substances) on Phototransformation Kinetics

The rate of photodegradation of this compound is influenced by various environmental factors.

pH: The pH of the water can affect the speciation of both the target compound and the photosensitizing agents, thereby influencing the reaction kinetics. For some organic pollutants, photodegradation rates have been shown to be pH-dependent. core.ac.uk

Biodegradation Mechanisms and Microbial Interactions

Biodegradation is a key process in the natural attenuation of this compound in the environment. It involves the breakdown of the compound by microorganisms, primarily bacteria and fungi.

Enzymatic Degradation Pathways of Alkylated Naphthalenes by Microbial Strains

The microbial degradation of alkylated naphthalenes is initiated by enzymatic attack on the aromatic ring system. While specific pathways for this compound are not extensively detailed, the degradation of naphthalene (B1677914) and shorter-chain alkylnaphthalenes provides a well-established model. The initial and rate-limiting step is often the introduction of molecular oxygen into the aromatic ring, catalyzed by dioxygenase enzymes. gavinpublishers.com

For naphthalene, the pathway typically begins with the action of naphthalene dioxygenase, which converts naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This is followed by a series of enzymatic reactions that lead to the cleavage of the aromatic ring and the formation of central metabolites like salicylate, which can then enter the Krebs cycle. mdpi.com In the case of alkylated naphthalenes, such as 1-methylnaphthalene, degradation can proceed via two main routes: oxidation of the unsubstituted aromatic ring or oxidation of the alkyl substituent. nih.gov It is likely that the biodegradation of this compound follows a similar pattern, with initial enzymatic attack on either the naphthalene rings or the decyl chain. The long alkyl chain may also undergo initial oxidation via monooxygenases, similar to the degradation of long-chain alkanes. nih.gov

Table 2: Key Enzymes Involved in the Initial Stages of Naphthalene Biodegradation

Identification and Characterization of Naphthalene-Degrading Microbial Consortia

In natural environments, the degradation of complex organic compounds like this compound is often carried out by microbial consortia rather than single microbial species. frontiersin.org These consortia consist of diverse populations of microorganisms that can act synergistically to completely mineralize the pollutant. Different members of the consortium may be responsible for different steps in the degradation pathway. mdpi.com

Numerous bacterial genera have been identified for their ability to degrade naphthalene and other PAHs, including Pseudomonas, Mycobacterium, Sphingomonas, Rhodococcus, and Bacillus. gavinpublishers.com Fungal species, particularly white-rot fungi such as Phanerochaete chrysosporium and Pleurotus ostreatus, are also known to degrade PAHs through the action of extracellular ligninolytic enzymes. nih.gov While specific consortia for this compound have not been extensively characterized, it is expected that consortia capable of degrading complex hydrocarbon mixtures, such as those found in petroleum-contaminated sites, would also be effective in degrading long-chain alkylnaphthalenes. researchgate.net The construction of artificial microbial consortia with complementary metabolic capabilities is a promising strategy for enhancing the bioremediation of environments contaminated with such compounds. frontiersin.org

Bioremediation Strategies for Aromatic Hydrocarbon Contaminants in Environmental Systems

Bioremediation presents a cost-effective and environmentally sound approach for the cleanup of sites contaminated with polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes like this compound. frontiersin.orgnih.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade these contaminants into less harmful substances. mdpi.com The effectiveness of bioremediation is contingent upon several factors, including the chemical structure of the contaminant, its bioavailability, and the presence of suitable microbial populations with the necessary enzymatic machinery. frontiersin.org

For alkylated naphthalenes, the length and branching of the alkyl chain can influence the rate and pathway of biodegradation. While specific studies on this compound are limited, research on other alkylated naphthalenes, such as methylnaphthalene, provides insights into the potential metabolic routes. Generally, the microbial degradation of naphthalenes is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a cis-dihydrodiol. frontiersin.org This is followed by dehydrogenation and subsequent ring cleavage, channeling the intermediates into central metabolic pathways. frontiersin.orgnih.gov

In the case of this compound, two primary initial pathways of microbial attack are plausible:

Attack on the Aromatic Ring: Similar to naphthalene and methylnaphthalene, microorganisms may initiate degradation by oxidizing one of the aromatic rings. frontiersin.org

Oxidation of the Alkyl Chain: Alternatively, some microorganisms may begin by oxidizing the decyl side chain, a common pathway for the degradation of long-chain alkanes.

The selection of a specific bioremediation strategy depends on the site conditions and the nature of the contamination. Common approaches include:

Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without any intervention. It is typically employed at sites where the rate of natural degradation is sufficient to prevent the migration of contaminants and protect human and environmental health.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of native PAH-degrading microorganisms.

The following table provides an overview of common bacterial genera known for their ability to degrade PAHs and the potential influence of the decyl side chain on the bioremediation of this compound.

| Bacterial Genus | Typical PAHs Degraded | Potential Role in this compound Degradation |

| Pseudomonas | Naphthalene, Phenanthrene, Anthracene | Capable of aromatic ring oxidation; the long decyl chain may affect uptake and enzyme affinity. |

| Rhodococcus | Wide range of alkanes and aromatic compounds | May initiate degradation via oxidation of the decyl side chain or the aromatic rings. |

| Mycobacterium | High molecular weight PAHs (e.g., Pyrene) | Known for their ability to degrade more complex and hydrophobic PAHs. |

| Alcanivorax | Aliphatic hydrocarbons (alkanes) | May be involved in the initial degradation of the decyl side chain. |

Oxidative Transformation in Complex Environmental Matrices

Catalytic Oxidation Processes in Aqueous and Solid Phases

Catalytic oxidation processes are advanced oxidation processes (AOPs) that utilize catalysts to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), for the degradation of persistent organic pollutants like this compound. nih.gov These processes can be applied in both aqueous and solid (soil/sediment) phases.

Fenton and Fenton-like Reactions:

The Fenton reaction involves the use of ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fenton-like reactions employ other transition metals, such as iron oxides, to achieve a similar outcome, often with the advantage of being effective at a wider pH range. These processes are effective in degrading a broad spectrum of organic contaminants. The long, hydrophobic decyl chain of this compound may necessitate the use of co-solvents or surfactants to enhance its solubility and availability for oxidation in aqueous systems.

Ozonation:

Ozone (O₃) is a powerful oxidant that can directly react with the aromatic rings of PAHs, leading to their cleavage. The process can be enhanced by the use of catalysts (catalytic ozonation), which promote the decomposition of ozone to form hydroxyl radicals, thereby increasing the oxidation efficiency. dbc.wroc.pl The presence of the electron-donating decyl group in this compound is expected to activate the aromatic ring system, potentially making it more susceptible to electrophilic attack by ozone compared to unsubstituted naphthalene.

The table below summarizes key parameters of these catalytic oxidation processes relevant to the degradation of aromatic hydrocarbons.

| Oxidation Process | Catalyst/Reagents | Primary Oxidant | Advantages |

| Fenton | Fe²⁺, H₂O₂ | •OH | High efficiency, relatively low cost. |

| Catalytic Ozonation | O₃, Metal Oxides (e.g., NiO) | O₃, •OH | High reactivity, no sludge formation. |

| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | •OH | Utilizes light energy, can lead to complete mineralization. |

Future Research Trajectories and Interdisciplinary Approaches for 1 Decylnaphthalene

Synergistic Experimental and Computational Research Paradigms for Accelerated Discovery

The accelerated discovery of new materials, including alkylated naphthalenes like 1-decylnaphthalene, is increasingly reliant on the synergistic integration of experimental and computational methodologies rsc.orgeuropean-mrs.com. This paradigm combines high-throughput experimentation with advanced computational simulations and data-driven approaches to efficiently explore vast chemical spaces and predict material properties rsc.orgeuropean-mrs.comacs.org.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for understanding the fundamental properties of this compound at the molecular level european-mrs.comscribd.com. DFT can be used to investigate electronic structures, reaction mechanisms, and spectroscopic properties, while MD simulations can provide insights into thermodynamic properties, phase behavior, and transport phenomena, such as the mixing of hydrocarbons in supercritical fluids european-mrs.comscribd.com. These simulations can predict properties like water adsorption isotherms and charge carrier mobility in amorphous materials, which can then be validated through experimental data european-mrs.comscribd.com.

Experimental techniques, including advanced spectroscopy and high-throughput screening, complement computational efforts by providing empirical data for model validation and identifying promising candidates for further investigation rsc.orgeuropean-mrs.com. The combination of these approaches allows for the derivation of quantitative structure-property relationship (QSPR) models, which can predict various material properties and guide the design of new functional materials with favorable characteristics rsc.org. This integrated approach, often termed a "computational funnel," enables the efficient screening of a large number of compounds, providing invaluable insights and accelerating the identification and optimization of lead compounds rsc.org.

Advancements in Sustainable Synthesis and Processing Technologies for Alkylated Naphthalenes

The production of alkylated naphthalenes is undergoing significant technological advancements, with a strong emphasis on enhancing efficiency and reducing environmental impact through the integration of green chemistry principles reanin.com. Sustainable synthesis and processing technologies for compounds like this compound are critical for minimizing their ecological footprint and aligning with global regulatory standards reanin.com.

Key advancements include the development of catalytic alkylation and improved distillation methods, which optimize the synthesis of alkylated naphthalenes, leading to higher purity and yield while minimizing by-products and waste reanin.com. The use of advanced catalysts and controlled reaction conditions is vital for more precise processes reanin.com. For instance, trifluoromethanesulfonic acid (TfOH) has demonstrated excellent catalytic performance in the alkylation of naphthalene (B1677914) with n-butene, achieving high conversion and selectivity for multi-butylnaphthalenes mdpi.com.

Green chemistry principles, such as atom economy and waste prevention, are increasingly being applied to the synthesis of chemical products acs.orgepa.gov. This involves designing synthetic methods that maximize the incorporation of all starting materials into the final product and reduce or eliminate the generation of hazardous substances acs.orgepa.govskpharmteco.com. The adoption of environmentally friendly solvents and energy-efficient processes is also a significant focus reanin.comnih.gov. Furthermore, the exploration of renewable feedstocks, such as biomass-derived resources like lignin, as alternative sources for aromatic compounds, can replace fossil-based raw materials, contributing to a more sustainable production cycle vito.bersc.org.

Exploration of Bio-Inspired Naphthalene-Based Materials and Their Applications

The field of bio-inspired materials draws inspiration from natural biological systems to design and create novel functional materials rsc.orgnih.govnih.gov. Naphthalene-based structures, including derivatives of this compound, are being explored for their potential in developing such biomimetic materials, leveraging their self-assembly properties and versatile chemical characteristics rsc.orgacs.org.

Research in this area focuses on the hierarchical self-assembly of aromatic compounds, including naphthalene derivatives, into supramolecular polymers and nanostructures rsc.orgacs.org. Non-covalent interactions like π-π stacking, hydrogen bonding, and hydrophobic interactions are key driving forces in these self-assembly processes, enabling the formation of complex architectures such as nanofibrous networks and hydrogels rsc.orgacs.org. For example, naphthalene diimide (NDI) appended peptide amphiphiles have been shown to self-assemble into nanofibrous networks and hydrogels through a stepwise aggregation mechanism, driven by these non-covalent forces acs.org.

These bio-inspired naphthalene-based materials hold promise for various applications. They can be designed as "smart" materials that respond to external stimuli, with potential uses in areas such as sensors, and potentially in advanced functional materials where their unique self-assembly and tunable properties can be exploited rsc.orgnih.govacs.orgacs.orgeuropean-mrs.com. The ability of these materials to mimic the microenvironment of natural tissues and respond to stimuli makes them versatile platforms for future material science advancements mdpi.com.

The Role of Artificial Intelligence and Robotics in Accelerating Research and Development

Artificial intelligence (AI) and robotics are rapidly transforming chemical research and development, offering unprecedented capabilities to accelerate the discovery, synthesis, and optimization of chemical compounds like this compound mdpi.comliverpool.ac.ukmkscienceset.com. These technologies enable more efficient data analysis, predictive modeling, and automated experimentation, significantly reducing the time and resources traditionally required in chemical laboratories acs.orgmdpi.comresearchgate.net.

Machine learning (ML), a subset of AI, is being employed to predict properties of molecules, optimize reaction conditions, and even plan synthetic routes mdpi.comresearchgate.net. ML models can be trained on vast datasets of chemical reactions and material properties to identify patterns and make accurate predictions, guiding chemists in designing more efficient and effective chemical reactions rsc.orgmdpi.comresearchgate.net. This includes optimizing parameters such as substrates, catalysts, reagents, solvents, concentrations, and temperatures, which traditionally require laborious experimental exploration mdpi.comresearchgate.netacs.org.

Robotics and autonomous systems are integral to automated synthesis and high-throughput experimentation acs.orgmdpi.comresearchgate.net. Robotic platforms can perform repetitive chemical manipulations, conduct experiments with precision, and collect large volumes of data, thereby reducing human exposure to hazardous substances and accelerating the experimental validation of computationally predicted outcomes acs.orgmdpi.comresearchgate.net. The integration of AI algorithms allows for smarter robotic applications, enabling robots to make decisions based on environmental data and optimize processes autonomously mkscienceset.comresearchgate.net. This synergy between AI and robotics creates "self-optimizing" systems that can explore complex reaction spaces and identify optimal conditions for chemical synthesis researchgate.netacs.org.

Integration with Circular Economy Principles for Aromatic Hydrocarbons and Derived Materials

The integration of aromatic hydrocarbons, including this compound and its derivatives, into circular economy principles is crucial for sustainable development vito.bersc.org. A circular economy aims to minimize the need for new material inputs, reduce waste generation, and efficiently manage material flows throughout their life cycles hbm4eu.eu. This involves shifting from a linear "take-make-dispose" model to one that emphasizes recycling, upcycling, and the sustainable sourcing of materials vito.bersc.orghbm4eu.eu.